Lipophilicity Modulation: Divergent logD Shift of the 2-Azaspiro[3.3]heptane Core
The 2-azaspiro[3.3]heptane scaffold, which is the core of this compound, exhibits an anomalous lipophilicity effect. In contrast to other azaspiro[3.3]heptane regioisomers, which decrease logD7.4 by up to -1.0, the N-linked 2-azaspiro[3.3]heptane configuration has been demonstrated to increase logD7.4 by as much as +0.5 units relative to the corresponding piperazine analogue [1]. This divergence is a direct consequence of the core's specific geometry and increased basicity, providing a predictable and measurable advantage for tuning compound lipophilicity [1].
| Evidence Dimension | Lipophilicity (logD7.4 shift) |
|---|---|
| Target Compound Data | N-linked 2-azaspiro[3.3]heptane core: ΔlogD7.4 = +0.5 |
| Comparator Or Baseline | Piperazine analogue: ΔlogD7.4 = 0 (baseline) |
| Quantified Difference | +0.5 logD units |
| Conditions | Measured logD7.4 values for matched molecular pairs (N-linked 2-azaspiro[3.3]heptane vs. piperazine) |
Why This Matters
This property allows medicinal chemists to deliberately increase the lipophilicity of a lead series when needed, a characteristic opposite to the general trend for spirocycles and which can be crucial for optimizing cell permeability and target engagement.
- [1] Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. https://doi.org/10.1021/acsmedchemlett.9b00248 View Source
